molecular formula C8H9ClO B016413 (2-Chloroethoxy)benzene CAS No. 622-86-6

(2-Chloroethoxy)benzene

Cat. No.: B016413
CAS No.: 622-86-6
M. Wt: 156.61 g/mol
InChI Key: VQUYNUJARXBNPK-UHFFFAOYSA-N
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Preparation Methods

(2-Chloroethoxy)benzene can be synthesized through the reaction of phenol with 1,2-dichloroethane. The reaction involves the formation of phenoxide ion, which then reacts with 1,2-dichloroethane to produce this compound. The reaction conditions typically include heating the mixture to around 130°C under pressure .

Chemical Reactions Analysis

(2-Chloroethoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation: It can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The compound can be reduced to form 2-ethoxybenzene under specific conditions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Chloroethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)benzene involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in changes in the structure and function of the target molecules .

Comparison with Similar Compounds

(2-Chloroethoxy)benzene can be compared with other similar compounds, such as:

    2-Bromoethoxybenzene: Similar in structure but contains a bromine atom instead of chlorine.

    2-Chloroethyl methyl ether: Contains a methyl group instead of a phenyl group.

    2-Phenoxyethyl chloride: Contains a phenoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

2-chloroethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060761
Record name (2-Chloroethoxy)benzene
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Molecular Weight

156.61 g/mol
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CAS No.

622-86-6
Record name (2-Chloroethoxy)benzene
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Record name (2-Chloroethoxy)benzene
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Record name (2-Chloroethoxy)benzene
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Record name Benzene, (2-chloroethoxy)-
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Record name (2-Chloroethoxy)benzene
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Record name β-chlorophenetole
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Record name (2-Chloroethoxy)benzene
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Synthesis routes and methods I

Procedure details

To a flask was added 41.5 grams (g.) (0.3 mole) of 2-phenoxyethanol, 50 ml of toluene and 3.93 g. of pyridine, then 39.3 g. (0.33 mole) of thionyl chloride dropwise while stirring at room temperature. The exothermic reaction was heated at 50°-60° C. for two hours. After cooling to room temperature, the resulting salt was filtered and washed with methylene chloride. The filtrate was washed several times with aqueous sodium bicarbonate, dried using sodium sulfate, and then concentrated to obtain 39 g. of the 1-chloro-2-phenoxyethane as a yellow oil (83% yield).
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Synthesis routes and methods II

Procedure details

FR 2549828 discloses a multistage process for preparing 4-[2-(dimethylamino)ethoxy]benzylamine starting from phenol. Reaction of phenol with ethylenechlorohydrin initially delivers 2-phenoxyethanol which is reacted with thionyl chloride to give 2-phenoxyethyl chloride. After distilling this intermediate, it is reacted with acetamide and paraformaldehyde and then treated with mineral acid to give N-(2-chloroethoxybenzyl)acetamide. Reaction with dimethylamine then leads to N-[2-(dimethylamino)-ethoxy]acetamide, from which the desired product is released by acid hydrolysis. The process disclosed which has 6 separate process steps and an overall yield of 50% based on the phenol used is uneconomic.
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Synthesis routes and methods III

Procedure details

reacting 2-phenoxyethanol with thionyl chloride in the presence of benzyl-trimethyl-ammonium chloride in a molar ratio of 28:1 respectively in dichloromethane as solvent, at a temperature of from about 0° C. to 50° C. to form 2-phenoxyethyl chloride;
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Synthesis routes and methods IV

Procedure details

2-Phenoxy-ethanol is reacted with thionyl chloride in the presence of benzyl-trimethyl-ammonium chloride in a weight ratio of alcohol to tetra-alkyl-ammonium chloride of 28:1 respectively, in dichloromethane as solvent, at a temp. of from about 10° C. to 50° C. to form 2-phenoxy-ethyl chloride;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (2-chloroethoxy)benzene utilized in the development of anti-cancer agents?

A1: this compound serves as a key building block in synthesizing Idoxifene, a promising anti-estrogen drug candidate for breast cancer treatment. [] The compound undergoes a series of reactions, including acylation with (±)-2-phenylbutanoic acid, reaction with 1,4-diiodobenzene, and treatment with pyrrolidine, ultimately yielding Idoxifene. [] Researchers radiolabeled Idoxifene with Iodine-123 to study its uptake in breast cancer cell lines (MCF-7, estrogen receptor-positive, and MDA-MB-468, non-estrogen receptor) and found promising results for potential use in targeted imaging and therapy. []

Q2: Can this compound be used to modify polymers?

A2: Yes, this compound can effectively end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. [] This reaction allows for direct chain-end functionalization of the polymer. The process is highly versatile, tolerating a range of temperatures and compatible with various alkoxybenzene derivatives, offering control over the polymer's properties. []

Q3: What role does this compound play in the synthesis of heterocyclic compounds?

A3: this compound acts as a linker molecule in constructing ligands for metal-organic frameworks (MOFs). [] Reacting it with imidazole forms 1,4-bis(imidazol-1-ylethoxy)benzene, which can coordinate with metal ions like Cadmium to create intricate MOF structures. [] These MOFs are of significant interest due to their potential applications in catalysis, gas storage, and sensing.

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